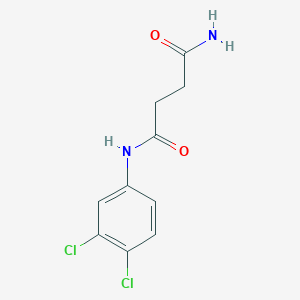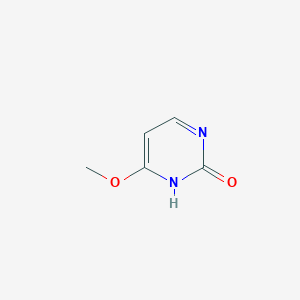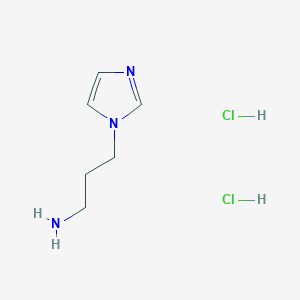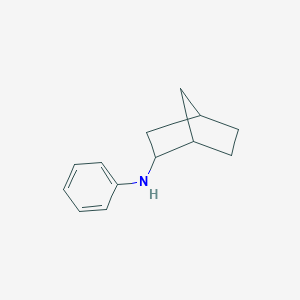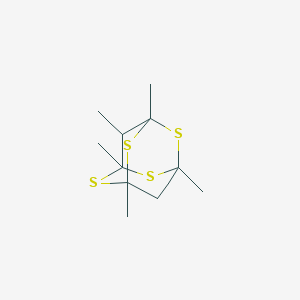
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-, also known as TTA, is a sulfur-containing organic compound. It has gained significant attention in scientific research due to its unique structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in various cellular processes.
Effets Biochimiques Et Physiologiques
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke. In addition, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- is also relatively easy to synthesize and modify, making it a versatile building block for the synthesis of various compounds. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has some limitations, including its potential toxicity and limited availability in large quantities.
Orientations Futures
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has significant potential for various applications in material science, organic electronics, and biomedicine. Future research directions could include the development of new synthesis methods for 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- and its derivatives, the exploration of new applications in biomedicine, and the investigation of the mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- in various cellular processes. In addition, further studies are needed to evaluate the safety and toxicity of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- in vivo and its potential for clinical use.
Méthodes De Synthèse
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- can be synthesized through a multistep process involving the reaction between adamantane and sulfur. The synthesis method has been extensively studied, and several modifications have been proposed to improve the yield and purity of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-. One of the most common methods involves the reaction of adamantane with sulfur in the presence of a catalyst such as iodine or copper(II) chloride.
Applications De Recherche Scientifique
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been extensively studied for its potential applications in various fields such as material science, organic electronics, and biomedicine. In material science, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been used as a building block for the synthesis of organic semiconductors and conductive polymers. In organic electronics, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In biomedicine, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
17749-59-6 |
|---|---|
Nom du produit |
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- |
Formule moléculaire |
C11H18S4 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
1,3,5,7,9-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C11H18S4/c1-7-10(4)12-8(2)6-9(3,14-10)15-11(7,5)13-8/h7H,6H2,1-5H3 |
Clé InChI |
DCANKSDUFUXDOE-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
SMILES canonique |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
Synonymes |
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




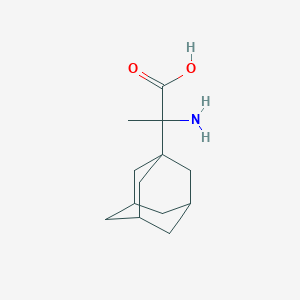
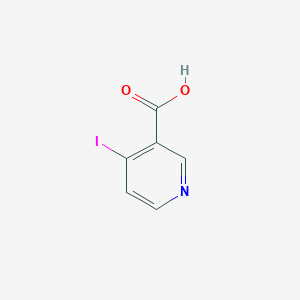
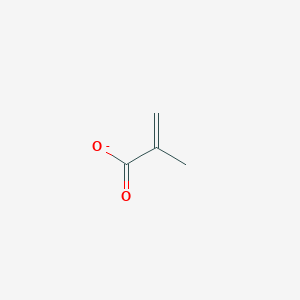

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)



